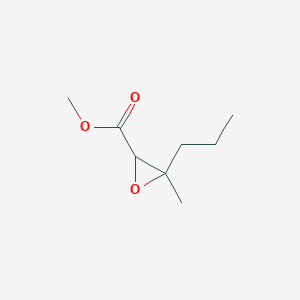

Methyl 3-methyl-3-propyloxirane-2-carboxylate

Description

Properties

Molecular Formula |

C8H14O3 |

|---|---|

Molecular Weight |

158.19 g/mol |

IUPAC Name |

methyl 3-methyl-3-propyloxirane-2-carboxylate |

InChI |

InChI=1S/C8H14O3/c1-4-5-8(2)6(11-8)7(9)10-3/h6H,4-5H2,1-3H3 |

InChI Key |

AYUUZZLQGQZXCU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(C(O1)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 3-methyl-3-propyloxirane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-3-propyl-2-oxirane with methanol in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve bulk manufacturing processes that optimize yield and purity through the use of advanced catalytic systems and reaction monitoring techniques .

Chemical Reactions Analysis

Methyl 3-methyl-3-propyloxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like methanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Methyl 3-methyl-3-propyloxirane-2-carboxylate has several applications in scientific research:

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-3-propyloxirane-2-carboxylate involves its interaction with molecular targets through its reactive oxirane ring and ester group. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can modulate biological pathways and result in specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a.

- Structural Differences : Replaces the methyl and propyl groups at the 3-position with a single butyl group and exists as a potassium salt.

- Reactivity Implications: The ionic nature of the potassium carboxylate enhances water solubility compared to the methyl ester, which is more lipophilic.

b. Methyl 3-aminocyclopentanecarboxylate (CAS 1314922-38-7, ):

- Structural Differences: Features a cyclopentane ring substituted with an amino group and a methyl ester, lacking the epoxide moiety.

- Functional Implications: The absence of the reactive oxirane ring makes this compound more stable but less versatile in reactions requiring ring-opening (e.g., nucleophilic additions). The amino group introduces basicity, which is absent in the target compound .

c. 2-Methyl-2-ethyl-1,3-dioxolane (CAS 126-39-6, ):

- Structural Differences : A five-membered dioxolane ring with methyl and ethyl substituents, lacking the ester group.

- Reactivity : The dioxolane ring is less strained than the oxirane, resulting in lower reactivity. The absence of an ester limits its utility in condensation or hydrolysis reactions .

Physical and Chemical Properties

While direct data for Methyl 3-methyl-3-propyloxirane-2-carboxylate are unavailable, inferences can be drawn from related compounds:

| Property | Target Compound (Inferred) | Potassium 3-butyloxirane-2-carboxylate | Methyl 3-aminocyclopentanecarboxylate |

|---|---|---|---|

| Solubility | Low in water; soluble in organic solvents | High in water (ionic) | Moderate in polar solvents (amino group) |

| Reactivity | High (epoxide ring) | Moderate (steric hindrance) | Low (no epoxide) |

| Thermal Stability | Moderate (epoxide prone to degradation) | High (ionic solid) | High (stable cyclopentane) |

Biological Activity

Methyl 3-methyl-3-propyloxirane-2-carboxylate is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H18O3. Its structure features an oxirane (epoxide) ring, which is known for its reactivity and potential biological significance. The presence of the carboxylate group enhances its solubility in polar solvents, making it suitable for various biological applications.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In a study evaluating various oxirane derivatives, this compound demonstrated significant activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis due to the electrophilic nature of the epoxide group, which can react with nucleophilic sites in proteins and lipids.

Cytotoxic Effects

In vitro studies have shown that this compound possesses cytotoxic effects against cancer cell lines. For instance, it was tested against human lung cancer cells (H-460) and exhibited an IC50 value of approximately 45 µM, indicating moderate cytotoxicity. The compound's ability to induce apoptosis in these cells was attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Reactivity : The oxirane ring can undergo ring-opening reactions with nucleophiles, leading to modifications of biomolecules such as proteins and nucleic acids.

- Induction of Oxidative Stress : The compound may enhance ROS production, which can damage cellular components and trigger apoptotic pathways.

- Inhibition of Enzymatic Activity : It may interfere with specific enzymes involved in metabolic processes, although further studies are needed to elucidate these interactions.

Case Studies

Several studies have focused on the biological implications of this compound:

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various oxirane derivatives, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, demonstrating promising potential as a natural antimicrobial agent.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | E. coli |

| This compound | 32 | S. aureus |

Study 2: Cytotoxicity in Cancer Cells

In another study focusing on cancer therapeutics, this compound was evaluated for its cytotoxic effects on H-460 lung cancer cells. The findings revealed a dose-dependent response with significant cell death observed at concentrations above 30 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 15 | 85 |

| 30 | 65 |

| 45 | 40 |

Safety and Toxicological Profile

While the biological activities are promising, it is crucial to assess the safety profile of this compound. Preliminary toxicity studies indicate low acute toxicity; however, chronic exposure effects remain to be fully characterized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.